3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt is a derivative of hydroxybenzoic acid. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound has the molecular formula C7H3Cl2KO3 and a molecular weight of 245.1 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt typically involves the Kolbe-Schmitt reaction. This process starts with the salification of 2,5-dichlorophenol, followed by carboxylation using carbon dioxide under high pressure in the presence of a co-catalyst composed of potassium carbonate and activated carbon. The reaction product is then refined by adjusting the pH and crystallizing the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of high-pressure reactors and efficient co-catalysts ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . This property is particularly useful in the development of herbicides, where it disrupts the growth of unwanted plants .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-4-hydroxybenzoic Acid
- 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
Comparison: 3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt is unique due to its specific substitution pattern and the presence of a potassium salt. This gives it distinct chemical properties and reactivity compared to its analogs . For instance, Dicamba is widely used as a herbicide but has different solubility and reactivity profiles .
Eigenschaften
Molekularformel |
C7H3Cl2KO3 |
---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
potassium;3,6-dichloro-2-hydroxybenzoate |
InChI |
InChI=1S/C7H4Cl2O3.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2,10H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
HBMQWEJAQSDMIU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])O)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.